hemoglobin Pierre-Benite
Description
Historical Context of Hemoglobin Variant Discovery and Characterization
The study of hemoglobin variants dates back to the early 20th century, with the discovery of sickle cell anemia sparking interest in the molecular basis of inherited diseases. semanticscholar.org The 1950s marked a significant period of discovery, with researchers identifying various types of hemoglobin and their variants. uniklinik-duesseldorf.de This era saw the development of diagnostic tools and the unraveling of the amino acid sequences of globin chains, laying the groundwork for understanding the structure-function relationship of different hemoglobins (B146990). uniklinik-duesseldorf.de The identification of a single amino acid substitution as the cause of sickle cell disease in 1957 was a landmark achievement, establishing the principle of genotype-phenotype correlation. uniklinik-duesseldorf.de Today, over 1,000 hemoglobin variants have been discovered and characterized, many of which are cataloged in the HbVar database. uniklinik-duesseldorf.denih.gov
Evolution of Research into Hemoglobinopathies and Related Variants
Research into hemoglobinopathies, a group of inherited blood disorders caused by abnormal hemoglobin, has evolved significantly over the past century. nih.govresearchgate.netwikipedia.org Initially focused on clinical description, research has progressed to detailed molecular and genetic analysis. frontiersin.org The development of techniques like electrophoresis, high-performance liquid chromatography (HPLC), and DNA sequencing has enabled precise identification of hemoglobin variants. nih.govwikipedia.org The understanding of the pathophysiology of these disorders has also deepened, revealing how specific mutations can lead to conditions like thalassemia (impaired hemoglobin production) or structurally abnormal hemoglobins with altered oxygen affinity or stability. wikipedia.orgnih.gov More recently, next-generation sequencing has emerged as a powerful tool for diagnosing complex cases and identifying new genetic factors involved in hemoglobinopathies. frontiersin.org
Significance of Hemoglobin Pierre-Bénite within the Spectrum of High Oxygen Affinity Hemoglobins
Hemoglobin Pierre-Bénite is classified as a high-oxygen-affinity hemoglobin variant. nih.govtandfonline.com This means it binds oxygen more tightly than normal hemoglobin, leading to reduced oxygen release to the tissues. oncohemakey.com This tissue hypoxia stimulates the production of erythropoietin, which in turn increases the production of red blood cells, a condition known as erythrocytosis or polycythemia. oncohemakey.comnih.govnih.gov
High-oxygen-affinity hemoglobins are a rare cause of such conditions. nih.gov The significance of Hemoglobin Pierre-Bénite lies in its contribution to understanding the diverse mechanisms that can lead to high oxygen affinity. Unlike some other high-affinity variants, it does not exhibit instability. nih.govtandfonline.com Furthermore, its discovery highlighted the limitations of conventional detection methods like electrophoresis, as it showed no charge shift. nih.govtandfonline.com The study of such variants helps in the differential diagnosis of erythrocytosis and informs the management of affected individuals. nih.govnih.gov
Current Nomenclature and Classification of Hemoglobin Pierre-Bénite
Hemoglobin Pierre-Bénite is designated by the mutation in the beta-globin chain: [β90(F6)Glu→Asp]. nih.govtandfonline.com This notation indicates that at position 90 of the beta-globin chain (which is the 6th position in the F helix), the amino acid glutamic acid (Glu) has been replaced by aspartic acid (Asp). This substitution is the result of a genetic mutation in the HBB gene. dnai.orgdrugbank.com
It is classified as a high-affinity hemoglobin variant. nih.govtandfonline.com These variants are a subgroup of structural hemoglobinopathies, where a mutation alters the hemoglobin molecule's structure and function. wikipedia.org While some high-affinity hemoglobins can also be unstable, Hemoglobin Pierre-Bénite has been found to be stable. nih.govtandfonline.com
Detailed Research Findings
Hemoglobin Pierre-Bénite was first identified in a French family and is characterized by its high affinity for oxygen. nih.govtandfonline.com This leads to a decreased P50 value, which is a measure of the oxygen pressure at which hemoglobin is 50% saturated.
| Property | Value | Reference |
| Mutation | β90(F6)Glu→Asp | nih.govtandfonline.com |
| P50 | 21.5 mm Hg | nih.govtandfonline.com |
| Heme-heme interaction | Normal | nih.govtandfonline.com |
| Stability | Stable | nih.govtandfonline.com |
| Electrophoretic mobility | No charge shift | nih.govtandfonline.com |
The mutation was identified through amino acid sequencing of a unique peak found during high-performance liquid chromatography of tryptic peptides. nih.govtandfonline.com Unlike other mutations at the same position that result in a positive charge shift and reduced oxygen affinity, Hemoglobin Pierre-Bénite has no charge shift and increased oxygen affinity. nih.govtandfonline.com
A second case of Hemoglobin Pierre-Bénite was later reported, confirming its association with increased oxygen affinity and polycythemia. nih.gov This report also highlighted the use of electrospray ionization mass spectrometry as a clear indicator of the mutation, showing a decrease in the mass of the beta chain. nih.gov Interestingly, blood volume studies in this case documented a relative rather than a true polycythemia, a finding also seen in some other high-affinity hemoglobin variants. nih.gov This distinction can delay diagnosis, as high-affinity variants are often expected to cause true polycythemia. nih.gov
Properties
CAS No. |
116711-08-1 |
|---|---|
Molecular Formula |
C16H17N3 |
Synonyms |
hemoglobin Pierre-Benite |
Origin of Product |
United States |
Genetic and Molecular Determinants of Hemoglobin Pierre Benite
HBB Gene Locus and Structural Organization
The foundation of Hemoglobin Pierre-Bénite lies within the beta-globin gene (HBB), located on the short arm of chromosome 11 at position 15.4. researchgate.netwikipedia.org This gene is a critical component of the beta-globin locus, which also includes the epsilon, gamma-G, gamma-A, and delta globin genes. wikipedia.orgnih.gov The expression of these genes is meticulously regulated by a locus control region (LCR) situated upstream, ensuring the appropriate production of globin chains throughout human development. researchgate.net The HBB gene itself is composed of three exons, which are the protein-coding regions, separated by two non-coding introns. researchgate.net
Specific Nucleotide Sequence Variation HBB:c.273G>C
The precise genetic alteration responsible for Hemoglobin Pierre-Bénite is a single nucleotide substitution in the HBB gene, specifically designated as HBB:c.273G>C. nih.gov This notation indicates that at nucleotide position 273 within the coding sequence of the HBB gene, a guanine (B1146940) (G) has been replaced by a cytosine (C). This point mutation occurs within exon 2 of the HBB gene. nih.govresearchgate.net
Beta-Globin Chain Mutation: β90(F6)Glu→Asp
This seemingly minor change at the nucleotide level has a significant consequence for the protein structure of the beta-globin chain.
Codon 90 Glutamic Acid to Aspartic Acid Substitution
The HBB:c.273G>C mutation directly alters codon 90 of the beta-globin gene. nih.govresearchgate.net The original codon, GAG, which codes for the amino acid glutamic acid, is changed to GAC, which codes for aspartic acid. nih.gov This results in the substitution of glutamic acid with aspartic acid at the 90th position of the beta-globin polypeptide chain. tandfonline.comnih.gov
Inheritance Pattern of Hemoglobin Pierre-Benite
Hemoglobin Pierre-Bénite is inherited in an autosomal dominant fashion. nih.gov This means that an individual only needs to inherit one copy of the mutated HBB gene from a parent to exhibit the characteristics associated with this hemoglobin variant.
Molecular Epidemiology and Population Genetics of this compound
Hemoglobin Pierre-Bénite is considered a rare hemoglobin variant. It was first identified in a French family. tandfonline.comnih.gov A second case was later reported in a family from New Zealand. nih.govresearchgate.net The limited number of reported cases suggests a low prevalence in the general population. While comprehensive global epidemiological data for this specific variant is scarce due to its rarity, the study of such variants contributes to the broader understanding of the diversity of human hemoglobinopathies. who.int
Structural Aberrations and Conformational Dynamics of Hemoglobin Pierre Benite
Primary Sequence Alteration and its Direct Effects
Hemoglobin Pierre-Bénite is defined by a specific point mutation in the beta-globin chain. tandfonline.comnih.gov The alteration consists of the substitution of an aspartic acid (Asp) residue for a glutamic acid (Glu) residue at the 90th position, which corresponds to the sixth position of the F helix (F6). researchgate.netithanet.eu This mutation, formally denoted as β90(F6) Glu→Asp, is considered chemically conservative as it replaces one acidic, negatively charged amino acid with another. researchgate.net
| Feature | Description |
| Variant Name | Hemoglobin Pierre-Bénite |
| Affected Globin Chain | Beta (β) |
| Amino Acid Position | 90 |
| Helical Position | F6 (Sixth residue of the F helix) |
| Substitution | Glutamic Acid → Aspartic Acid (Glu→Asp) |
| HGVS Name | HBB:c.273G>C |
| Change in Mass | -14 Da per beta chain researchgate.netnih.gov |
| Change in Net Charge | None researchgate.netithanet.eu |
| Molecular Stability | Normal; no instability found nih.govithanet.eu |
Impact on Secondary and Tertiary Structure of the Beta-Globin Subunit
The β90(F6) residue is situated on the exterior surface of the beta-globin subunit. ithanet.eu Its location is not within the critical α1β1 contact region nor is it part of the heme pocket. ithanet.eu However, it lies in proximity to the proximal histidine at position β92(F8), the residue that directly links the F helix to the heme iron. ithanet.eu
| Structural Feature | Relevance to Hemoglobin Pierre-Benite |
| Location in Subunit | External surface of the β-globin chain. ithanet.eu |
| Helical Position | Sixth residue of the F-helix, designated β90(F6). ithanet.eu |
| Proximity to Heme | Not in the heme pocket, but near the heme-linked proximal histidine (β92). ithanet.eu |
| Proximity to Subunit Interfaces | Not directly involved in the stable α1β1 interface. ithanet.eu Its position in the F-helix is relevant to the mobile α1β2 interface. |
| Proposed Tertiary Impact | Subtle conformational adjustment due to a shorter amino acid side chain, potentially influencing the electrostatic environment of the C-terminal region. researchgate.net |
Quaternary Structural Perturbations of the Hemoglobin Tetramer
The allosteric behavior of hemoglobin—its ability to change oxygen affinity in response to oxygen binding—is governed by the transition between two quaternary structures: the low-affinity T (tense) state and the high-affinity R (relaxed) state. This transition hinges on movements at the α1β2 interface. nih.gov Many mutations that result in high oxygen affinity are located directly within this interface or at the C-terminus of the beta chain, as these regions are crucial for stabilizing the T-state. nih.govresearchgate.net
The β90 residue is not a direct contact point within the α1β2 interface. However, the F helix, where the mutation resides, and the adjacent FG corner undergo significant movement during the T-to-R transition. middlebury.edu This movement is fundamental to the "switch" mechanism at the α1β2 interface that facilitates cooperative oxygen binding. Therefore, a mutation at β90 can indirectly perturb the stability and dynamics of this critical interface. The high oxygen affinity of Hemoglobin Pierre-Bénite is a clear indicator that the mutation ultimately disrupts the normal allosteric equilibrium, favoring oxygen binding. tandfonline.comnih.gov
Paradoxically for a high-affinity variant, some literature suggests that Hemoglobin Pierre-Bénite is thought to stabilize the T quaternary structure. nih.govscispace.com This is highly unusual, as T-state stabilization typically lowers oxygen affinity. High-affinity variants almost universally function by destabilizing the T-state or stabilizing the R-state. researchgate.net
The more plausible mechanism, consistent with its high-affinity phenotype, is a destabilization of the T-state. The C-terminal residue of the beta chain, His146, normally forms a crucial salt bridge with Asp94 in the T-state, which is a key stabilizing interaction for the low-affinity conformation. One hypothesis suggests the β90 Asp substitution alters the local electrostatic environment, which in turn disrupts the normal protonation and interaction of His146. researchgate.net By weakening this critical salt bridge, the T-state is destabilized, causing the equilibrium to shift toward the high-affinity R-state. This destabilization would account for the observed increase in oxygen affinity.
The functional consequence of T-state destabilization is a facilitation of the T-to-R transition, meaning the switch to the high-affinity state occurs more readily and at lower oxygen concentrations. The "inhibition" in this high-affinity variant refers to the reverse process: the R-to-T transition. Because the T-state is energetically less favorable, the molecule does not transition effectively into the low-affinity state upon deoxygenation. nih.gov This impairment in forming a stable T-state prevents the efficient release of oxygen to the tissues, which is the functional definition of high oxygen affinity. nih.govresearchgate.net
| Perturbation / Hypothesis | Proposed Structural Basis |
| High Oxygen Affinity | The equilibrium between the two allosteric states is shifted, favoring the R (relaxed, high-affinity) state. tandfonline.comnih.gov |
| T-State Destabilization | The mutation at β90 is hypothesized to disrupt a key T-state stabilizing salt bridge involving the C-terminal His146, making the T-state less stable. researchgate.net |
| Inhibition of R-to-T Transition | By destabilizing the T-state, the mutation hinders the conformational switch from the R-state back to the T-state, impairing oxygen release. nih.govresearchgate.net |
Molecular Dynamics Simulations and Theoretical Modeling of this compound
Molecular dynamics (MD) simulations and other theoretical modeling approaches are powerful tools for investigating the allosteric mechanisms of hemoglobin. researchgate.netelifesciences.org Such computational methods could provide detailed insights into how the β90 Glu→Asp substitution alters the conformational dynamics of the F helix, the electrostatic potential across the protein surface, and the stability of key interactions at the α1β2 interface and the C-terminus.
However, a review of published literature indicates that, to date, no specific molecular dynamics simulations or dedicated theoretical modeling studies for Hemoglobin Pierre-Bénite have been reported. Such studies would be invaluable to test the hypothesis regarding the long-range effect on His146 and to precisely map the energetic changes that lead to the destabilization of the T-state and the resulting high oxygen affinity.
Heme Microenvironment and Proximal Histidine Interactions in this compound
The functionality of hemoglobin is intrinsically linked to the precise architecture of its heme pockets and the intricate network of interactions within this microenvironment. The heme group, an iron-containing protoporphyrin IX ring, is non-covalently embedded within a hydrophobic pocket of each globin subunit. nih.govresearchgate.net The iron atom at the center of the heme is the site of reversible oxygen binding and is coordinated by four nitrogen atoms of the porphyrin ring. wikipedia.org Crucially, the iron is also covalently anchored to the globin chain via the imidazole (B134444) side chain of the proximal histidine residue, His F8 (Histidine at the 8th position of the F helix). nih.govwikipedia.org On the opposite side of the heme plane lies the distal histidine (His E7), which stabilizes the bound oxygen molecule through hydrogen bonding. nih.gov
In Hemoglobin Pierre-Bénite, the genetic mutation leads to the substitution of glutamic acid (Glu) with aspartic acid (Asp) at position 90 of the beta-globin chain, designated as β90(F6)Glu→Asp. nih.govtandfonline.com This residue is located in the F-helix of the beta-globin chain. While the β90(F6) residue is situated on the exterior of the molecule and does not directly participate in the α1β1 contacts or form part of the heme pocket itself, its proximity to the crucial proximal histidine at position β92(F8) is of paramount importance. ithanet.eu The substitution of glutamic acid with aspartic acid, both being negatively charged amino acids, involves the replacement of a larger side chain with a slightly smaller one. This seemingly minor alteration can induce localized conformational changes in the F-helix.
The F-helix plays a critical role in the allosteric regulation of hemoglobin, acting as a lever that transmits conformational changes from the heme group to the rest of the tetramer upon oxygenation and deoxygenation. The interaction between the proximal histidine (β92) and the heme iron is a key determinant of oxygen affinity. Any perturbation in the position or orientation of the F-helix can, therefore, influence the strain on the iron-histidine bond and consequently modulate the ease of oxygen binding.
In the case of Hemoglobin Pierre-Bénite, it is hypothesized that the Glu→Asp substitution at β90 subtly alters the conformation of the F-helix. This change is thought to be transmitted to the proximal histidine (β92), modifying its interaction with the heme iron. It is theorized that this altered interaction reduces the constraint on the heme iron in the deoxygenated (T, or tense) state, making it easier for oxygen to bind. This would effectively stabilize the oxygenated (R, or relaxed) state, leading to the observed high oxygen affinity. nih.gov This is supported by the fact that Hemoglobin Pierre-Bénite exhibits a significantly lower P50 value (a measure of oxygen affinity, where a lower value indicates higher affinity) of 21.5 mmHg compared to normal adult hemoglobin (HbA). nih.gov Despite this high affinity, the heme-heme interaction, or cooperativity, remains normal. nih.gov
It is noteworthy that other mutations at the β90 position, such as in Hemoglobin Agenogi (β90 Glu→Lys), result in a decreased oxygen affinity. nih.gov This highlights the specific and nuanced impact of the particular amino acid substitution at this site on the local structure and function of the hemoglobin molecule. The substitution in Hemoglobin Pierre-Bénite does not introduce a change in the net charge of the molecule, making it difficult to detect by conventional electrophoresis. nih.govresearchgate.net
Table 1: Comparative Properties of Hemoglobin A and Hemoglobin Pierre-Bénite
| Property | Hemoglobin A (Normal) | Hemoglobin Pierre-Bénite | Reference |
| Mutation | None | β90(F6)Glu→Asp | nih.gov |
| Oxygen Affinity (P50) | ~26-27 mmHg | 21.5 mmHg | nih.gov |
| Heme-Heme Interaction | Normal | Normal | nih.gov |
| Molecular Stability | Stable | No instability found | nih.gov |
| Electrophoretic Mobility | Standard | No charge shift | nih.govresearchgate.net |
Table 2: Chemical Compounds Mentioned
Functional Characterization and Oxygen Transport Dynamics of Hemoglobin Pierre Benite
Oxygen Affinity Profile of Hemoglobin Pierre-Bénite
The hallmark of Hemoglobin Pierre-Bénite is its significantly increased affinity for oxygen, which has been documented in multiple studies. This heightened affinity means that it binds oxygen more readily and releases it less easily to the tissues compared to normal Hemoglobin A.
Measurement of P50 Values and Oxygen Dissociation Curve Analysis
The increased oxygen affinity of Hemoglobin Pierre-Bénite is quantitatively demonstrated by its lower P50 value. The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 value signifies a leftward shift in the oxygen-hemoglobin dissociation curve, indicative of higher oxygen affinity.
Initial studies on the French family in whom the variant was first discovered reported a P50 value of 21.5 mmHg for whole blood, which is substantially lower than the normal range. tandfonline.comnih.gov Another study on a second family with Hemoglobin Pierre-Bénite reported a P50 value of 17 mmHg. researchgate.net This leftward shift in the oxygen dissociation curve means that for any given partial pressure of oxygen in the tissues, Hemoglobin Pierre-Bénite will be more saturated with oxygen, leading to reduced oxygen release.
| Study | Sample Type | P50 Value (mmHg) | Normal P50 Range (mmHg) |
|---|---|---|---|
| Baklouti et al. (1988) | Whole Blood | 21.5 | ~26-27 |
| Beard et al. (2001) | Not Specified | 17 | ~26-27 |
Mechanisms Underlying Increased Oxygen Affinity in Hemoglobin Pierre-Bénite
The molecular basis for the increased oxygen affinity in Hemoglobin Pierre-Bénite lies in the substitution of glutamic acid with aspartic acid at position 90 of the β-globin chain (β90(F6)Glu→Asp). tandfonline.comnih.gov This mutation occurs in the F-helix of the β-chain. researchgate.net
Interestingly, the β90 residue is located on the exterior of the hemoglobin molecule and is not directly involved in the heme pocket, the α1β2 interface which is critical for allosteric transitions, or the binding site for 2,3-Bisphosphoglycerate (B1242519) (2,3-BPG). researchgate.net This makes the mechanism of increased affinity particularly intriguing. One hypothesis suggests that this mutation may stabilize the hemoglobin molecule in the T (tense) quaternary structure. nih.govhaematologica.org While stabilization of the T-state is typically associated with lower oxygen affinity, it is possible that in this specific variant, the mutation subtly alters the conformational dynamics in a way that favors oxygen binding even within the T-state or facilitates an earlier switch to the high-affinity R (relaxed) state upon oxygenation.
It is noteworthy that other mutations at the same β90 position, such as in Hemoglobin Agenogi (β90 Glu→Lys) and Hemoglobin Roseau-Pointe-à-Pitre (β90 Glu→Gly), result in reduced oxygen affinity. researchgate.net This highlights the specific and complex role of the amino acid side chain at this position in modulating hemoglobin's function.
Allosteric Regulation and Effector Molecule Binding in Hemoglobin Pierre-Bénite
The regulation of hemoglobin's oxygen affinity by various effector molecules is essential for adapting oxygen delivery to different metabolic needs.
Hemoglobin Stability Assessment in Hemoglobin Pierre-Benite Studies
In Vitro Stability Testing
In vitro stability tests are standard laboratory procedures designed to challenge the hemoglobin molecule and assess its resistance to denaturation. Common methods include heat stability tests and isopropanol (B130326) precipitation tests, which accelerate the denaturation process.
Multiple studies investigating Hb Pierre-Bénite have reported that the variant exhibits normal stability in these tests. nih.govresearchgate.net For instance, research on the initial discovery of the variant in a French family, as well as a subsequent study on a second family, concluded that no instability was found. nih.govnih.gov Specifically, the isopropanol precipitation test, a standard screening method for unstable hemoglobins (B146990), showed no abnormal precipitation for Hb Pierre-Bénite. ithanet.eu This indicates that the molecular structure of Hb Pierre-Bénite is not significantly compromised in a way that would be detected by these common laboratory stressors.
Advanced Biochemical and Biophysical Methodologies for Hemoglobin Pierre Benite Research
Electrophoretic Methodologies and Their Limitations in Detecting Hemoglobin Pierre-Benite
Conventional electrophoretic methods have proven to be of limited utility in the initial detection of this compound.
Standard cellulose acetate electrophoresis at an alkaline pH (e.g., pH 8.3) is often unable to distinguish this compound from normal adult hemoglobin (HbA). nih.gov This is a significant limitation, as this method is a common initial screening tool for hemoglobin variants.
In contrast, isoelectric focusing (IEF) has demonstrated greater success in resolving this compound. IEF separates proteins based on their isoelectric point (pI). In the case of this compound, IEF on agarose gel can reveal a distinct band on the cathodic side of the HbA band. tandfonline.com Densitometric analysis of the IEF gel can further quantify the proportion of the variant hemoglobin. For instance, in one study, this compound accounted for 42.3 ± 3.0% of the total hemoglobin in the proband. tandfonline.com
Chromatographic Techniques for this compound Characterization
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), have been instrumental in the definitive identification and characterization of this compound.
While HPLC of whole hemolysate can be used to confirm the presence of hemoglobin variants, the most powerful application of HPLC in the context of this compound is in the analysis of its peptide fragments. nih.govresearchgate.net
A crucial technique for identifying this compound is tryptic peptide mapping followed by HPLC analysis. nih.govtandfonline.comsemanticscholar.org In this method, the hemoglobin protein is digested with the enzyme trypsin, which cleaves the protein at specific amino acid residues (lysine and arginine). The resulting mixture of smaller peptides is then separated by reverse-phase HPLC.
For this compound, the HPLC profile of the tryptic peptides consistently shows an additional, abnormal peak that is not present in the profile of normal HbA. tandfonline.comnih.govtandfonline.comsemanticscholar.org This unique peak corresponds to the mutated β-tryptic peptide. Subsequent amino acid analysis and sequencing of the peptide isolated from this abnormal peak allow for the precise identification of the Glu→Asp substitution at position 90. nih.govtandfonline.com
Below is a table summarizing the hematological and analytical findings for individuals with this compound from a reported study.
| Parameter | Proband | Brother 1 | Brother 2 | Brother 3 | Father | Paternal Grandmother |
| RBC (x 10¹²/L) | 6.37 | - | - | - | - | - |
| Hb (g/dL) | 19.5 | - | - | - | - | - |
| PCV (L/L) | 0.56 | - | - | - | - | - |
| Hb Pierre-Benite (%) | 42.3 ± 3.0 | Present | Present | Present | Present | Present |
| Electrophoresis (pH 8.3) | No separation | - | - | - | - | - |
| IEF | Separation | - | - | - | - | - |
| HPLC (Tryptic Peptides) | Abnormal Peak | - | - | - | - | - |
Data adapted from Baklouti F, et al. Hemoglobin. 1988;12(2):171-7. tandfonline.com
Mass Spectrometry Applications in this compound Analysis
Mass spectrometry has emerged as a powerful and definitive tool for the analysis of hemoglobin variants like Pierre-Benite. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for this purpose. nih.gov
ESI-MS analysis of the intact globin chains can clearly indicate the presence of the abnormal beta chain in this compound. The substitution of glutamic acid (molecular weight ~147.13 g/mol ) with aspartic acid (molecular weight ~133.10 g/mol ) results in a predictable decrease in the mass of the beta-globin chain. This mass difference is readily detectable by ESI-MS, providing unambiguous confirmation of the mutation. nih.gov This technique offers a rapid and highly accurate method for identifying this otherwise elusive hemoglobin variant. ithanet.eu
Electrospray Ionization Mass Spectrometry (ESI-MS) for Globin Chain Mass Determination
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the precise mass determination of intact protein subunits, making it an invaluable tool in the initial investigation of suspected hemoglobin variants. In the analysis of hemoglobin, whole blood samples are typically diluted, and the hemoglobin is denatured to release the globin chains. The sample is then introduced into the ESI-MS instrument, where the globin chains are ionized and separated based on their mass-to-charge ratio.
This methodology allows for the accurate measurement of the molecular weights of the individual α- and β-globin chains. The high resolution and accuracy of ESI-MS can reveal mass shifts caused by amino acid substitutions, which are characteristic of hemoglobin variants.
Detection of 14 Da Mass Decrease in Beta Chain of Hemoglobin Pierre-Bénite
In the case of Hemoglobin Pierre-Bénite, ESI-MS analysis of the patient's hemoglobin revealed a crucial diagnostic finding. The mass spectrum showed the presence of a normal α-globin chain and an abnormal β-globin chain with a mass decrease of 14 Daltons (Da) compared to the normal β-globin chain nih.gov. This specific mass difference is indicative of a particular type of amino acid substitution. The mutation in Hemoglobin Pierre-Bénite is a substitution of glutamic acid (Glu) by aspartic acid (Asp) at position 90 of the β-globin chain (β90(F6)Glu→Asp). The difference in the molecular weight of glutamic acid and aspartic acid accounts for this observed 14 Da mass decrease.
Table 1: Mass Spectrometry Data for Hemoglobin Pierre-Bénite
| Globin Chain | Expected Mass (Normal HbA) | Observed Mass (Hb Pierre-Bénite) | Mass Difference (Da) |
| α-chain | ~15,126 | ~15,126 | 0 |
| β-chain | ~15,867 | ~15,853 | -14 |
Molecular Genetic Techniques for Mutation Identification
Following the identification of an abnormal globin chain by mass spectrometry, molecular genetic techniques are employed to pinpoint the exact mutation at the DNA level.
Polymerase Chain Reaction (PCR) and Direct Sequencing of Globin Genes
Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify specific regions of the DNA, in this case, the β-globin gene (HBB). Primers specific to the HBB gene are used to generate a sufficient quantity of the DNA for subsequent analysis.
Direct sequencing of the amplified PCR product is the gold standard for identifying the precise nucleotide change responsible for the amino acid substitution. The sequencing results for a patient with Hemoglobin Pierre-Bénite would reveal a point mutation in the codon for the 90th amino acid of the β-globin chain. Specifically, the GAG codon for glutamic acid is replaced by a GAC codon for aspartic acid. This confirms the Glu→Asp substitution identified by protein analysis.
While the initial characterization of Hemoglobin Pierre-Bénite relied on protein sequencing, modern protocols would typically involve direct sequencing of the HBB gene to confirm the mutation royalsocietypublishing.org.
Restriction Fragment Length Polymorphism (RFLP) Analysis
Restriction Fragment Length Polymorphism (RFLP) analysis is a technique that can be used to detect specific mutations if they alter a restriction enzyme recognition site. This method involves digesting the DNA with a specific restriction enzyme and then analyzing the resulting fragments by gel electrophoresis. While RFLP has been used to detect certain hemoglobinopathies, such as Sickle Cell Anemia where the mutation eliminates an MstII restriction site, there is no indication in the literature that the GAG to GAC mutation in Hemoglobin Pierre-Bénite creates or destroys a common restriction site. Therefore, RFLP analysis is not a primary method for the identification of this particular variant.
Spectrophotometric and Gasometric Approaches to Oxygen Binding Kinetics
The defining functional characteristic of Hemoglobin Pierre-Bénite is its high affinity for oxygen. This property is quantified by measuring the oxygen-hemoglobin dissociation curve and determining the P50 value.
P50 Measurement Techniques
The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 value indicates a higher oxygen affinity. For Hemoglobin Pierre-Bénite, the reported P50 is 21.5 mm Hg, which is significantly lower than the normal P50 for human hemoglobin (approximately 26-27 mm Hg), confirming its high oxygen affinity royalsocietypublishing.org.
The determination of the P50 value is typically carried out using spectrophotometric or gasometric methods.
Spectrophotometric Methods: These techniques rely on the differences in the absorption spectra of oxyhemoglobin and deoxyhemoglobin. A solution of hemoglobin is exposed to varying partial pressures of oxygen, and the changes in absorbance at specific wavelengths are measured. This allows for the calculation of the percentage of oxyhemoglobin at each oxygen tension, from which the oxygen-hemoglobin dissociation curve is constructed and the P50 value is determined.
Gasometric Methods: These methods involve the direct measurement of the amount of oxygen released from a blood sample. The Van Slyke apparatus, a classic gasometric device, can be used to measure the oxygen content of blood at different levels of saturation. By equilibrating blood with gas mixtures of known oxygen partial pressures and then measuring the released oxygen, an oxygen-hemoglobin dissociation curve can be generated.
Table 2: Oxygen Binding Properties of Hemoglobin Pierre-Bénite
| Hemoglobin Type | P50 (mm Hg) | Oxygen Affinity |
| Normal Hemoglobin A | ~26-27 | Normal |
| Hemoglobin Pierre-Bénite | 21.5 | High |
Spectroscopic Analysis of Heme Ligand Binding
The study of hemoglobin (Hb) variants through spectroscopic methods provides crucial insights into the structure-function relationships that govern their physiological properties. For Hemoglobin Pierre-Bénite, a high-affinity variant resulting from a β90(F6)Glu→Asp substitution, spectroscopic analysis is essential to characterize the biophysical basis of its altered ligand binding. nih.govsemanticscholar.org While comprehensive spectroscopic studies dedicated solely to this variant are limited in publicly available literature, its properties can be thoroughly analyzed using established methodologies applied to other normal and variant hemoglobins (B146990).
The primary characteristic of Hb Pierre-Bénite is its increased affinity for oxygen, which is readily quantifiable using UV-Visible (UV-Vis) absorption spectroscopy. nih.gov This technique exploits the distinct spectral properties of the heme prosthetic group in its oxygenated (oxyHb) and deoxygenated (deoxyHb) states.
UV-Visible Absorption Spectra
The electronic absorption spectrum of hemoglobin is dominated by the π→π* transitions of the porphyrin ring in the heme group. These transitions give rise to two principal features:
The Soret Band: An intense absorption peak located in the near-UV region, typically around 415 nm for oxyHb and shifted to approximately 430 nm for deoxyHb. This band is highly sensitive to the oxidation and ligation state of the heme iron.
The Q Bands: Weaker absorption bands in the visible region (500-600 nm). Oxyhemoglobin displays two distinct peaks, α and β, at approximately 577 nm and 542 nm, respectively. In the deoxygenated state, these two bands coalesce into a single, broader peak centered around 555 nm.
The clear distinction between the spectra of oxyHb and deoxyHb allows for the precise determination of oxygen saturation under varying partial pressures of oxygen (pO2). rsc.orgnih.gov By measuring the absorbance at key wavelengths (e.g., 577 nm and 560 nm), an oxygen dissociation curve can be constructed. This curve plots the percentage of hemoglobin saturated with oxygen against the pO2.
The key parameter derived from this curve is the P50 value—the partial pressure of oxygen at which hemoglobin is 50% saturated. wikipedia.org A lower P50 value indicates a higher affinity for oxygen. Hemoglobin Pierre-Bénite exhibits a P50 of 21.5 mmHg, which is significantly lower than that of normal Hemoglobin A, confirming its high-affinity nature. nih.gov
Table 1: Oxygen Affinity of Hemoglobin Pierre-Bénite vs. Hemoglobin A
| Hemoglobin Variant | Mutation | P50 Value (mmHg) | Oxygen Affinity | Reference |
| Hemoglobin A | None (Wild Type) | ~26.6 | Normal | wikipedia.org |
| Hemoglobin Pierre-Bénite | β90(F6)Glu→Asp | 21.5 | High | nih.gov |
Kinetic Analysis of Ligand Binding
The equilibrium P50 value is a function of the kinetic rate constants for ligand association (k'on) and dissociation (koff). These rates can be measured using techniques such as stopped-flow spectrophotometry or laser flash photolysis. nih.gov In flash photolysis, a laser pulse is used to break the iron-ligand bond (e.g., with carbon monoxide), and the subsequent rebinding kinetics are monitored by tracking the rapid spectral changes.
For high-affinity variants like Hb Pierre-Bénite, the increased affinity can result from an increased association rate, a decreased dissociation rate, or a combination of both. Studies on other high-affinity hemoglobins often reveal that a significant reduction in the ligand dissociation rate from the T (tense, low-affinity) state is a primary contributor. The β90 Glu→Asp mutation in Hb Pierre-Bénite likely stabilizes the R (relaxed, high-affinity) quaternary structure, thereby disfavoring the transition to the T state and slowing the release of oxygen.
While specific kinetic data for Hb Pierre-Bénite are not available, the following table illustrates conceptually how changes in rate constants can lead to high affinity.
Table 2: Conceptual Kinetic Constants for O₂ Binding
This table presents illustrative values to demonstrate the kinetic basis of oxygen affinity and does not represent published experimental data for Hemoglobin Pierre-Bénite.
| Hemoglobin Variant | Quaternary State | Association Rate (k'on) (μM⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Affinity (KO2 = k'on/koff) (μM⁻¹) |
| Hemoglobin A | T (Tense) | ~7 | ~1000 | ~0.007 |
| R (Relaxed) | ~70 | ~20 | ~3.5 | |
| Hb Pierre-Bénite (Hypothetical) | T (Tense) | ~8 | ~500 | ~0.016 |
| R (Relaxed) | ~70 | ~18 | ~3.9 |
Molecular Pathophysiology and Cellular Homeostasis Perturbations Driven by Hemoglobin Pierre Benite
Mechanisms of Impaired Tissue Oxygen Delivery at the Cellular Level
Hemoglobin Pierre-Bénite is a high oxygen affinity hemoglobin variant resulting from a missense mutation in the beta-globin gene, specifically a substitution of glutamic acid with aspartic acid at position 90 (β90 Glu→Asp). This seemingly subtle amino acid change has profound implications for the molecule's primary function: oxygen transport. The increased oxygen affinity of Hemoglobin Pierre-Bénite leads to a leftward shift in the oxygen-hemoglobin dissociation curve, signifying that the hemoglobin molecule does not readily release oxygen to the peripheral tissues under normal physiological conditions.
At the cellular level, this impaired oxygen unloading results in a state of relative tissue hypoxia, even with normal or elevated numbers of circulating red blood cells. The partial pressure of oxygen (pO2) in the capillaries may be significantly lower than what is required for adequate cellular respiration. Consequently, cells are deprived of the necessary oxygen to efficiently produce adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. This can lead to a cascade of cellular dysfunctions, including a switch to anaerobic glycolysis for energy production, resulting in lactic acid accumulation and a decrease in intracellular pH.
The critical parameter defining oxygen release is the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. For Hemoglobin Pierre-Bénite, the P50 is significantly reduced compared to normal Hemoglobin A. This indicates that a much lower oxygen tension is required to achieve 50% saturation, and conversely, at the higher oxygen tensions found in peripheral tissues, the hemoglobin remains more saturated and releases less oxygen.
Table 1: Oxygen Affinity Parameters
| Hemoglobin Variant | P50 (mmHg) | Oxygen Affinity |
|---|---|---|
| Hemoglobin A (Normal) | 26-30 | Normal |
Molecular Regulation of Erythropoiesis in Response to Hemoglobin Pierre-Bénite
The chronic tissue hypoxia induced by Hemoglobin Pierre-Bénite triggers a compensatory physiological response aimed at increasing the oxygen-carrying capacity of the blood. This is primarily mediated through the stimulation of erythropoiesis, the process of red blood cell production.
Role of Erythropoietin Signaling in Altered Oxygen Sensing
The master regulator of erythropoiesis is the hormone erythropoietin (EPO), which is primarily produced by the peritubular interstitial cells of the kidney in response to hypoxia. In individuals with Hemoglobin Pierre-Bénite, the reduced oxygen delivery to these renal cells is sensed as systemic hypoxia. This triggers the stabilization of hypoxia-inducible factors (HIFs), a family of transcription factors.
Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and subsequent proteasomal degradation. In the hypoxic state caused by the impaired oxygen release from Hemoglobin Pierre-Bénite, the activity of PHDs is inhibited. This allows HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. The HIF heterodimer then binds to hypoxia-responsive elements (HREs) in the promoter region of the EPO gene, leading to increased transcription and synthesis of EPO.
The elevated levels of circulating EPO then act on erythroid progenitor cells in the bone marrow, promoting their survival, proliferation, and differentiation into mature red blood cells. This results in an expansion of the red blood cell mass, a condition known as secondary erythrocytosis or polycythemia.
Feedback Mechanisms Influencing Red Blood Cell Production
The increased red blood cell mass resulting from elevated EPO levels is a direct feedback mechanism to counteract the tissue hypoxia. The higher concentration of hemoglobin in the blood, despite its increased oxygen affinity, aims to deliver a greater absolute amount of oxygen to the tissues.
However, this compensatory mechanism is not without its own set of regulatory checks. The increased hematocrit can lead to a rise in blood viscosity, which can have its own pathological consequences. While the primary driver is the hypoxia-EPO axis, other factors can influence red blood cell production. For instance, the availability of iron, vitamin B12, and folate are critical for effective erythropoiesis. Any deficiency in these essential components can limit the bone marrow's ability to respond to the EPO signal.
Furthermore, there are feedback loops that can modulate EPO production. For example, once the oxygen-carrying capacity of the blood increases sufficiently to improve tissue oxygenation, the hypoxic stimulus on the kidneys is reduced, leading to a downregulation of EPO production. This creates a dynamic equilibrium where the red blood cell mass is maintained at a level that attempts to balance oxygen delivery with the potential negative effects of increased blood viscosity.
Cellular Adaptations of Erythrocytes in the Presence of Hemoglobin Pierre-Bénite
Erythrocytes themselves may undergo certain adaptations in response to carrying a high-affinity hemoglobin variant. One of the key intracellular modulators of hemoglobin's oxygen affinity is 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). This organic phosphate (B84403) binds to the deoxygenated form of hemoglobin and stabilizes it, thereby promoting oxygen release.
In cases of high-affinity hemoglobinopathies, an increase in the intracellular concentration of 2,3-BPG would be a logical compensatory mechanism to partially counteract the increased oxygen affinity and facilitate oxygen unloading. While specific studies on 2,3-BPG levels in individuals with Hemoglobin Pierre-Bénite are not extensively detailed in the provided search results, this is a well-established physiological response to tissue hypoxia. An elevation in 2,3-BPG would shift the oxygen-hemoglobin dissociation curve to the right, partially mitigating the leftward shift caused by the hemoglobin variant itself.
It is important to note that Hemoglobin Pierre-Bénite has been reported to have a normal heme-heme interaction, also known as cooperativity. This means that the sigmoidal shape of the oxygen-hemoglobin dissociation curve is maintained, which is crucial for efficient oxygen uptake in the lungs and some degree of release in the tissues, albeit at a lower pO2. The variant is also reported to be stable, with no evidence of hemolysis.
Comparative Molecular Pathogenesis with Other Hemoglobin Variants Affecting Oxygen Affinity
Hemoglobin Pierre-Bénite is one of many hemoglobin variants characterized by high oxygen affinity. The molecular basis for this shared phenotype often lies in mutations that affect the structure of the hemoglobin tetramer, particularly at the interfaces between subunits or near the heme pocket. These mutations can disrupt the allosteric transitions that normally occur as hemoglobin binds and releases oxygen.
The T (tense) state of hemoglobin has a lower oxygen affinity and is favored in the tissues, while the R (relaxed) state has a higher affinity and is favored in the lungs. Many high-affinity variants are locked in a conformation that more closely resembles the R state, even at lower oxygen tensions.
Table 2: Comparison of High Oxygen Affinity Hemoglobin Variants
| Hemoglobin Variant | Mutation | Structural/Functional Consequence |
|---|---|---|
| Hemoglobin Pierre-Bénite | β90(F6) Glu→Asp | Alters a region involved in inter-subunit contacts, stabilizing the R state. |
| Hemoglobin Heathrow | β103(G5) Phe→Leu | Located at the α1β1 contact, affecting the allosteric transition. |
| Hemoglobin Malmö | β97(FG4) His→Gln | Disrupts a hydrogen bond that stabilizes the T state. |
The clinical presentation of these variants is often similar, with patients exhibiting erythrocytosis. However, the degree of increased oxygen affinity and the severity of the polycythemia can vary depending on the specific mutation and its impact on hemoglobin function. For instance, some variants may also exhibit instability, leading to a hemolytic component, which is not a feature of Hemoglobin Pierre-Bénite. The differential diagnosis of familial erythrocytosis often involves sequencing the globin genes to identify the specific causative mutation.
Emerging Research Avenues and Future Directions for Hemoglobin Pierre Benite
Advanced Computational Chemistry and Molecular Simulation Studies
The precise structural and dynamic consequences of the glutamate-to-aspartate substitution in Hemoglobin Pierre-Bénite remain inferred rather than explicitly demonstrated through advanced computational methods. Molecular dynamics (MD) simulations and other computational chemistry techniques offer powerful tools to dissect the allosteric mechanisms and subtle conformational changes that lead to its high oxygen affinity.
Future research could employ MD simulations to model the behavior of the Hemoglobin Pierre-Bénite tetramer in both its deoxygenated (T-state) and oxygenated (R-state). dnai.orgithanet.eu Such studies can provide atomic-level insights into how the mutation alters the stability of these states and the transition between them. Key areas of investigation would include:
Alterations in Salt Bridge Networks: The β90 glutamic acid residue is located in a region that can influence the intricate network of salt bridges and hydrogen bonds that stabilize the T-state. Simulations could map how the shorter side chain of aspartate alters these non-covalent interactions, potentially destabilizing the T-state and favoring the high-affinity R-state.
Solvent Accessibility and Dynamics: Computational models can predict changes in the solvent-accessible surface area and the dynamics of water molecules at the subunit interfaces, which are critical for the cooperative binding of oxygen. Current time information in Lyon, FR.
Heme Pocket Environment: Researchers can simulate the environment of the heme pocket to determine if the β90 mutation induces long-range conformational changes that affect the heme group's electronic properties and, consequently, its affinity for oxygen. researchgate.net
These computational investigations would not only deepen our understanding of Hemoglobin Pierre-Bénite but also contribute to the broader knowledge of structure-function relationships in hemoglobin variants.
Table 1: Potential Computational Studies on Hemoglobin Pierre-Bénite
| Research Question | Computational Method | Potential Insights |
|---|---|---|
| How does the β90(F6)Glu→Asp mutation affect the stability of the T and R states? | Molecular Dynamics (MD) Simulations | Quantify changes in conformational flexibility and free energy landscapes of the different hemoglobin states. |
| What are the specific changes in inter- and intra-subunit interactions? | Quantum Mechanics/Molecular Mechanics (QM/MM) | Detail the alterations in salt bridge and hydrogen bond networks at the atomic level. |
Development of Novel Laboratory Diagnostic Methodologies for Hemoglobin Pierre-Bénite
The initial identification of Hemoglobin Pierre-Bénite was noted to be challenging using conventional electrophoretic methods due to the absence of a charge shift. semanticscholar.orgocha.ac.jp While high-performance liquid chromatography (HPLC) and protein sequencing were instrumental in its characterization, contemporary and emerging diagnostic technologies can offer more rapid, precise, and comprehensive identification.
Future diagnostic approaches for Hemoglobin Pierre-Bénite and other rare hemoglobin variants are likely to incorporate the following methodologies:
Next-Generation Sequencing (NGS): Targeted NGS panels that include the beta-globin gene (HBB) are becoming increasingly common for the diagnosis of hemoglobinopathies. activedriverdb.org This approach would not only definitively identify the specific mutation (c.271G>A) causing Hemoglobin Pierre-Bénite but also simultaneously screen for any other globin gene mutations that could modify the clinical phenotype.
Advanced Mass Spectrometry (MS): Modern mass spectrometry techniques, such as top-down proteomics, can analyze intact globin chains and precisely measure the mass shift caused by the Glu→Asp substitution (-14 Da), providing a rapid and unambiguous confirmation of the variant. Tandem mass spectrometry can further pinpoint the exact location of the mutation.
CRISPR-Based Diagnostics: Emerging CRISPR-based diagnostic platforms, which can be designed to recognize specific DNA or RNA sequences, hold the potential for the development of rapid, point-of-care tests for known hemoglobin variants like Hemoglobin Pierre-Bénite. These systems offer high specificity and sensitivity, potentially simplifying the diagnostic process in the future.
Table 2: Comparison of Diagnostic Methodologies for Hemoglobin Pierre-Bénite
| Methodology | Principle | Advantages for Hemoglobin Pierre-Bénite |
|---|---|---|
| Conventional Electrophoresis | Separation by charge | Ineffective due to no charge change. semanticscholar.orgocha.ac.jp |
| HPLC of Tryptic Peptides | Separation of peptide fragments | Effective for initial detection of an abnormal peptide. semanticscholar.org |
| Electrospray Ionization MS | Mass measurement of globin chains | Confirms the presence of an abnormal beta chain with a 14 Da mass decrease. |
| Next-Generation Sequencing | DNA sequencing of the HBB gene | Definitive identification of the causative mutation; allows for comprehensive screening of all globin genes. activedriverdb.org |
Theoretical Approaches to Modulating Hemoglobin Pierre-Bénite Function
While Hemoglobin Pierre-Bénite is associated with a generally benign condition of relative polycythemia, the study of its high oxygen affinity presents a valuable model for understanding hemoglobin allostery. Theoretical approaches to modulate its function could provide proof-of-concept for therapies aimed at other hemoglobinopathies where altering oxygen affinity is a primary goal, such as sickle cell disease.
Future research could explore several theoretical avenues:
Gene Editing Approaches: In a purely theoretical context, gene editing technologies like CRISPR/Cas9 could be conceptualized to correct the point mutation in the HBB gene in hematopoietic stem cells. While not clinically warranted for a benign condition, this serves as a model for treating severe hemoglobinopathies.
Modulation of Globin Gene Expression: Research into reactivating fetal hemoglobin (HbF) expression has led to therapies for sickle cell disease and beta-thalassemia. semanticscholar.org While not directly applicable to altering the function of the existing Hemoglobin Pierre-Bénite variant, this line of research provides a framework for manipulating globin gene expression to ameliorate hematological disorders.
Systems Biology Integration for Comprehensive Understanding of Hemoglobin Pierre-Bénite Effects
The clinical consequence of Hemoglobin Pierre-Bénite is understood as a compensatory erythrocytosis in response to reduced oxygen delivery to tissues. nih.gov However, a systems biology approach, integrating multi-omics data, could provide a more holistic understanding of the lifelong physiological adaptations to this altered hemoglobin function.
An integrative systems biology study of individuals with Hemoglobin Pierre-Bénite could involve:
Genomics and Transcriptomics: To identify any genetic modifiers or adaptive changes in gene expression profiles in erythroid precursor cells that accommodate the high oxygen affinity state.
Proteomics: To quantify the full complement of proteins in red blood cells and plasma, revealing subtle changes in metabolic pathways or stress response proteins.
Metabolomics: To analyze the metabolic fingerprint of red blood cells, determining if there are alterations in glycolysis, redox balance, or other metabolic pathways as a consequence of the altered oxygen release dynamics.
By integrating these datasets, researchers could construct a comprehensive model of how the human body adapts to the presence of a high-affinity hemoglobin variant. This could reveal previously unappreciated physiological trade-offs or compensatory mechanisms and provide a deeper understanding of the pathophysiology of erythrocytosis.
Q & A
Q. How can researchers identify hemoglobin Pierre-Benite in clinical populations, and what methodological frameworks ensure rigorous characterization?
To identify hemoglobin variants like Pierre-Benite, researchers should adopt systematic screening protocols combining HPLC, electrophoresis, and DNA sequencing . Utilize the PICO framework (Population: target demographic; Intervention/Indicator: diagnostic methods; Comparison: wild-type hemoglobin; Outcome: variant confirmation) to structure clinical studies . For data validation, cross-reference findings with population-specific hemoglobin reference intervals (e.g., pediatric or adult cohorts) to avoid confounding factors like age or iron deficiency .
Q. What are the recommended methodologies for assessing the prevalence of this compound in diverse populations?
Design cross-sectional studies using stratified sampling to account for geographic, ethnic, and socioeconomic variability. Employ DHS survey methodologies (Demographic and Health Surveys) to standardize hemoglobin measurement protocols, ensuring minimal bias from digital preference errors (e.g., rounding values to 0 or 5) . Pair this with systematic review principles (PRISMA guidelines) to synthesize existing prevalence data from databases like EMBASE and MEDLINE .
Q. How should researchers differentiate this compound from other hemoglobinopathies in laboratory settings?
Develop a tiered diagnostic workflow:
Initial screening : Use capillary electrophoresis to separate variants based on charge differences.
Confirmatory analysis : Apply mass spectrometry for precise molecular weight determination.
Genetic validation : Perform targeted sequencing of the globin gene cluster.
Document all steps using reproducibility checklists (e.g., STARD for diagnostic accuracy studies) to minimize procedural variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical data related to this compound’s oxygen affinity or stability?
Address discrepancies by:
- Meta-regression analysis : Identify covariates (e.g., pH, temperature) affecting oxygen-binding assays .
- Standardized experimental conditions : Use buffer systems with controlled ionic strength and replicate measurements across multiple labs .
- Error-source mapping : Apply the FINER criteria (Feasibility, Novelty, Ethics, Relevance) to evaluate whether conflicting data arise from methodological flaws or biological variability .
Q. What experimental designs are optimal for studying the structural-functional relationships of this compound at the molecular level?
Combine X-ray crystallography or cryo-EM to resolve tertiary structures with functional assays (e.g., oxygen equilibrium curves). For dynamic studies, employ molecular dynamics simulations parameterized with spectroscopic data. Use COMSIN guidelines for outcome measures to ensure alignment between structural changes and clinical phenotypes .
Q. How can researchers design longitudinal studies to investigate the long-term clinical outcomes of this compound carriers?
Implement prospective cohort studies with:
- PEO framework : Population (carriers vs. non-carriers), Exposure (variant hemoglobin), Outcomes (e.g., anemia severity, organ dysfunction) .
- Time-series analysis : Monitor biomarkers (e.g., ferritin, hepcidin) to disentangle iron homeostasis effects from variant-specific pathology .
- Ethical safeguards : Ensure compliance with anonymization protocols and informed consent, especially in pediatric populations .
Methodological Challenges and Solutions
Q. How should researchers address measurement error in this compound studies, particularly in low-resource settings?
- Calibration protocols : Use certified reference materials for hemoglobinometers and validate against cyanmethemoglobin methods .
- Training modules : Implement inter-observer variability assessments to reduce technician-dependent errors .
- Data correction algorithms : Apply statistical adjustments for digit preference biases identified in DHS surveys .
Q. What strategies enhance the reproducibility of in vitro studies on this compound’s biophysical properties?
- Detailed reagent documentation : Specify purity, lot numbers, and storage conditions for all chemicals (e.g., buffers, reductants) .
- Open-data practices : Share raw datasets and computational scripts via repositories like ChemDB or ZINC .
- Collaborative verification : Use multi-center consortia to replicate critical findings, as seen in ChemMine compound mining initiatives .
Data Synthesis and Reporting
Q. How can researchers integrate heterogeneous data sources (e.g., clinical, molecular) into a cohesive model for this compound?
Adopt systems biology approaches :
- Network analysis : Map variant interactions with erythrocyte enzymes (e.g., G6PD) using tools like ChemBank .
- Machine learning : Train classifiers on multi-omics data (transcriptomics, proteomics) to predict clinical severity .
- SPIDER framework : Structure qualitative insights (e.g., patient-reported symptoms) alongside quantitative metrics .
Q. What are the best practices for reporting this compound research to meet peer-review standards?
Follow ICMJE guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
